Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multi-step organic reactions. These steps may include:
- Formation of the piperazine ring.
- Introduction of the ethyl and dioxo groups.
- Coupling with the hydroxyphenyl acetamido group.
- Addition of the tetrazolyl thio group.
- Final cyclization to form the azabicyclo structure.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of high-pressure reactors.
- Catalysts to accelerate specific steps.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in biochemical pathways.
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Medicine
Antibacterial Agents: Potential use in developing new antibiotics.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Polymer Synthesis: Use in the production of specialized polymers.
Mechanism of Action
The mechanism of action for Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Similar beta-lactam structure.
Cephalosporins: Another class of beta-lactam antibiotics.
Carbapenems: Broad-spectrum antibiotics with a similar core structure.
Uniqueness
Functional Groups: Unique combination of functional groups not found in other compounds.
Biological Activity:
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. Its intricate structure includes multiple functional groups and heterocycles, which contribute to its biological activity.
Structural Characteristics
The compound features a bicyclic framework enriched with sulfur and nitrogen atoms, enhancing its pharmacological properties. Notably, the presence of the tetrazole moiety is associated with improved drug efficacy and selectivity against bacterial strains. The compound's structure can be summarized in the following table:
Structural Feature | Description |
---|---|
Bicyclic Framework | Contains a thia and azabicyclo structure |
Functional Groups | Includes carboxamido, hydroxyphenyl, and tetrazole groups |
Molecular Weight | Approximately 500 g/mol |
Biological Activity
The biological activity of this compound is primarily linked to its structural components, which have been shown to exhibit various pharmacological effects:
- Antibacterial Activity : The compound's structural similarity to known antibiotics suggests potential antibacterial properties. For instance, analogs such as cefotaxime and sulbactam demonstrate significant antibacterial efficacy due to their beta-lactam structures.
- Mechanism of Action : Preliminary studies indicate that the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria, similar to other beta-lactam antibiotics.
- Pharmacokinetics : The incorporation of heterocycles such as tetrazole may enhance the compound's absorption and distribution in biological systems, potentially leading to improved therapeutic outcomes.
Case Studies
Research has explored the biological activity of compounds similar to Sodium 7-(2-(4-ethyl-2,3-dioxopiperazine...):
- Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of compounds containing five-membered heterocycles against resistant bacterial strains. The results indicated that compounds with tetrazole rings exhibited higher potency compared to those without such modifications .
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of piperazine derivatives highlighted that modifications at the 4-position significantly affected antibacterial activity, emphasizing the importance of specific functional groups for efficacy .
Research Findings
Recent findings have expanded our understanding of how structural modifications influence biological activity:
Compound | Structural Features | Biological Activity |
---|---|---|
Cefotaxime | Beta-lactam with thiazole | Antibacterial |
Sulbactam | Beta-lactamase inhibitor | Antibacterial |
Sodium Compound | Tetrazole and piperazine derivatives | Potentially Antibacterial |
Properties
IUPAC Name |
sodium;7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFTXMQPRQZFMZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N9NaO8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.